Regioisomeric Thiophene Attachment: 3-Thienyl vs. 2-Thienyl – Impact on Lipophilicity and Topological Polar Surface Area
When selecting an isoxazole-thiophene building block, the precise thiophene attachment position materially affects computed lipophilicity and polar surface area. Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate (XLogP3 = 2.3; TPSA = 80.6 Ų) is contrasted with its 2-thienyl regioisomer, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2; XLogP3 = 2.5; TPSA = 78.8 Ų) [1][2]. The 0.2-unit lower XLogP3 and 1.8 Ų higher TPSA of the 3-thienyl derivative predict moderately lower passive membrane permeability and altered hydrogen-bonding capacity, which can affect cellular uptake and target engagement in cell-based assays.
ΔTPSA = +1.8 Ų
| Evidence Dimension | Computed lipophilicity and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 80.6 Ų |
| Comparator Or Baseline | Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: XLogP3 = 2.5; TPSA = 78.8 Ų |
| Quantified Difference | ΔXLogP3 = −0.2; ΔTPSA = +1.8 Ų |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem 2021.05.07 release) |
Why This Matters
Even small XLogP shifts of 0.2–0.3 log units can translate into meaningful differences in logD, solubility, and permeability; researchers optimizing ADME profiles should select the 3-thienyl regioisomer when lower lipophilicity and enhanced polarity are desired.
- [1] PubChem CID 776523, Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate, Computed Properties. View Source
- [2] PubChem CID 2736749, Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, Computed Properties. View Source
